molecular formula C13H15BBrNO4 B595026 (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid CAS No. 1217500-59-8

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No. B595026
CAS RN: 1217500-59-8
M. Wt: 339.98
InChI Key: RMYFCWUHNRAJJC-UHFFFAOYSA-N
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Description

“(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid” is a chemical compound with the CAS Number: 1217500-59-8 . It has a molecular weight of 339.98 g/mol . The IUPAC name for this compound is 6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 . The canonical SMILES representation is B(C1=CC2=C(N1C(=O)OC©©C)C=C(C=C2)Br)(O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.98 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 339.02775 g/mol . The topological polar surface area is 71.7 Ų .

Scientific Research Applications

Organic Synthesis

1-BOC-6-Bromo-indole-2-boronic acid is used in organic synthesis . It is a stable, non-toxic compound that can be used in a variety of reactions .

Suzuki-Miyaura Cross-Coupling Reactions

This compound is involved in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic chemistry for the synthesis of biaryls, styrenes, and alkenes .

Copper-Catalyzed Trifluoromethylation

1-BOC-6-Bromo-indole-2-boronic acid is used in copper-catalyzed trifluoromethylation . This reaction is used to introduce trifluoromethyl groups into organic compounds, which can enhance their stability and lipophilicity .

Palladium-Catalyzed Benzylation

This compound is also used in palladium-catalyzed benzylation . This reaction is used to introduce benzyl groups into organic compounds, which can improve their reactivity and selectivity .

Homocoupling Reactions

1-BOC-6-Bromo-indole-2-boronic acid is used in homocoupling reactions . These reactions are used to couple two identical organic compounds together, which can be useful in the synthesis of complex organic molecules .

Synthesis of Hydroxyquinones

This compound is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are important compounds in biochemistry and medicine, with applications ranging from antioxidants to anticancer agents .

Drug Discovery

Indole derivatives, such as 1-BOC-6-Bromo-indole-2-boronic acid, are associated with a variety of biological activities and applications in the field of drug discovery . They act as a key scaffold of many naturally occurring molecules and have been the subject of considerable scientific research interest .

Material Chemistry

Indole derivatives are also used in the field of material chemistry . They can be used to modify the properties of materials, such as their conductivity, fluorescence, and stability .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .

Mode of Action

1-BOC-6-Bromo-indole-2-boronic acid, like other boronic acids, is involved in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 1-BOC-6-Bromo-indole-2-boronic acid. This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Result of Action

The result of the action of 1-BOC-6-Bromo-indole-2-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of 1-BOC-6-Bromo-indole-2-boronic acid, like other boronic acids, can be influenced by various environmental factors. These factors include temperature, pH, and the presence of other reactants. For instance, the compound is typically stored at temperatures below -20°C .

properties

IUPAC Name

[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYFCWUHNRAJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681543
Record name [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

CAS RN

1217500-59-8
Record name [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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